6-Nitro-isochroman-1,3-dione
CAS No.:
Cat. No.: VC13927088
Molecular Formula: C9H5NO5
Molecular Weight: 207.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5NO5 |
|---|---|
| Molecular Weight | 207.14 g/mol |
| IUPAC Name | 6-nitro-4H-isochromene-1,3-dione |
| Standard InChI | InChI=1S/C9H5NO5/c11-8-4-5-3-6(10(13)14)1-2-7(5)9(12)15-8/h1-3H,4H2 |
| Standard InChI Key | SOHKDNJLUQRYNG-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 6-nitro-isochroman-1,3-dione consists of a bicyclic framework formed by a benzene ring fused to a γ-lactone ring. The nitro group (-NO₂) occupies the 6-position on the aromatic ring, while the 1- and 3-positions are substituted with ketone oxygen atoms. Computational studies suggest that the nitro group induces significant electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic attack .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅NO₅ | |
| Molecular Weight | 207.14 g/mol | |
| IUPAC Name | 6-nitro-4H-isochromene-1,3-dione | |
| Canonical SMILES | C1C2=C(C=CC(=C2)N+[O-])C(=O)OC1=O | |
| CAS Registry Number | 34087-02-0 |
Synthesis and Preparation
Nitration of Isochroman Precursors
The primary synthetic route involves the nitration of isochroman-1,3-dione or its derivatives. A typical procedure employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions such as over-nitration or ring oxidation . The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 6-position due to steric and electronic factors . Yields range from 45% to 68%, depending on solvent choice (e.g., dichloromethane or acetic acid) and stoichiometry.
Alternative Methods
Physicochemical Properties
Thermal Stability and Phase Behavior
6-Nitro-isochroman-1,3-dione is a crystalline solid at room temperature. While its exact melting point remains unreported in accessible literature, analogs such as 6-nitro-1H,3H-benzo[de]isochromene-1,3-dione exhibit melting points of 226–229°C , suggesting similar thermal stability. The compound’s density is estimated at 1.6±0.1 g/cm³ based on structural analogs .
Solubility and Reactivity
The compound demonstrates limited solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but is sparingly soluble in water (<0.1 mg/mL at 25°C). The anhydride moiety renders it reactive toward nucleophiles such as amines and alcohols, enabling ring-opening reactions to form dicarboxylic acid derivatives .
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The electron-deficient aromatic ring and anhydride functionality make 6-nitro-isochroman-1,3-dione a valuable dienophile in Diels-Alder reactions. For instance, under basic conditions, it undergoes dienolization to generate a reactive diene, which cyclizes with electron-poor alkenes (e.g., chalcones, nitroolefins) to yield bridged polycyclic lactones . These products are structural analogs of natural products with potential bioactivity .
Pharmaceutical Relevance
Although direct pharmacological studies are scarce, structurally related isochroman derivatives exhibit antimicrobial and anti-inflammatory properties. The nitro group may serve as a prodrug motif, undergoing enzymatic reduction to bioactive amine metabolites .
| Precaution | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Gloves, safety goggles, lab coat | |
| Ventilation | Use in fume hood | |
| Storage | Cool, dry place; away from bases |
Future Research Directions
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Mechanistic Studies: Detailed kinetic analyses of nitration regioselectivity could optimize synthetic yields .
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Biological Screening: Collaboration with pharmacological institutes is needed to evaluate anticancer or antimicrobial potential.
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Green Chemistry: Exploring solvent-free nitration or biocatalytic routes may enhance sustainability .
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